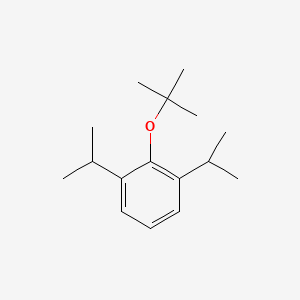
2-(tert-Butoxy)-1,3-diisopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butoxy)-1,3-diisopropylbenzene: is an organic compound characterized by the presence of a tert-butoxy group and two isopropyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butoxy)-1,3-diisopropylbenzene typically involves the alkylation of 1,3-diisopropylbenzene with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(tert-Butoxy)-1,3-diisopropylbenzene can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(tert-Butoxy)-1,3-diisopropylbenzene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 2-(tert-Butoxy)-1,3-diisopropylbenzene involves its interaction with molecular targets through its functional groups. The tert-butoxy group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The isopropyl groups provide steric hindrance, affecting the compound’s overall behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
tert-Butylbenzene: Lacks the isopropyl groups, resulting in different reactivity and applications.
1,3-Diisopropylbenzene: Lacks the tert-butoxy group, leading to variations in chemical behavior.
tert-Butylphenol: Contains a hydroxyl group instead of the isopropyl groups, affecting its chemical properties
Uniqueness: 2-(tert-Butoxy)-1,3-diisopropylbenzene stands out due to the combination of the tert-butoxy group and the isopropyl groups on the benzene ring. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Biologische Aktivität
The compound 2-(tert-Butoxy)-1,3-diisopropylbenzene is a member of the diisopropylbenzene family, which are aromatic hydrocarbons with various applications in organic synthesis and potential biological activities. This article explores the biological activity of this compound, including its interactions with biomolecules, potential toxicological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
This structure features a tert-butoxy group attached to a diisopropyl-substituted benzene ring, which influences its chemical reactivity and biological interactions.
Potential Interactions with Biomolecules
Research indicates that this compound may interact with various biomolecules, potentially affecting cellular processes. Its structural similarity to other aromatic compounds suggests that it could exhibit endocrine-disrupting properties or influence xenobiotic metabolism .
Toxicological Assessments
A study conducted on various aromatic compounds, including derivatives of diisopropylbenzene, assessed their toxicological effects using cell assays. The findings indicated that certain structural features could lead to adverse health effects, such as cytotoxicity and endocrine disruption . The specific effects of this compound have not been extensively documented; however, its classification as a potential contaminant in food contact materials raises concerns about its safety .
Case Studies
- Food Packaging Contaminants : A PhD thesis investigated contaminants in paper and board food contact materials. The study highlighted the importance of identifying compounds like this compound due to their potential migration into food products and subsequent health risks. The methodology included gas chromatography and mass spectrometry for compound identification .
- Endocrine Disruption : Another study focused on the endocrine-disrupting effects of similar compounds. It was found that certain diisopropylbenzene derivatives could mimic estrogenic activity in vitro, suggesting that this compound might exhibit similar properties .
Data Table: Biological Activity Overview
| Property | Details |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C₁₅H₂₄O |
| Potential Biological Effects | Endocrine disruption; cytotoxicity |
| Toxicological Concerns | Identified as a contaminant in food packaging materials |
| Research Methods Used | Gas chromatography, mass spectrometry |
Eigenschaften
Molekularformel |
C16H26O |
|---|---|
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxy]-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C16H26O/c1-11(2)13-9-8-10-14(12(3)4)15(13)17-16(5,6)7/h8-12H,1-7H3 |
InChI-Schlüssel |
DIJATWAUVFZRSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















